REACTION_CXSMILES
|
C1([C@H]2C[C@H]2C(OCC)=O)C=CC=CC=1.C[O:16][C:17]([CH:19]1[CH2:23][CH2:22][CH:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:20]1)=O>>[C:24]1([CH:21]2[CH2:22][CH2:23][CH:19]([CH2:17][OH:16])[CH2:20]2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H]1[C@@H](C1)C(=O)OCC
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(CC1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated by the same technique as in Reference Example 23-1(2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |